(E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide
Description
Properties
IUPAC Name |
(E)-N-benzyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-18-8-4-7-16(11-18)20-10-9-19(26-20)12-17(13-23)21(25)24-14-15-5-2-1-3-6-15/h1-12H,14H2,(H,24,25)/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRDGSKGPUEJIB-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Paal-Knorr Furan Synthesis
The furan ring is constructed via the Paal-Knorr reaction, optimized using microwave irradiation for enhanced efficiency.
Procedure :
-
Precursor Preparation : 3-Chlorophenylacetyl chloride (10 mmol) is reacted with diethyl ketoglutarate (12 mmol) in dry dichloromethane under nitrogen.
-
Cyclization : The mixture is subjected to microwave irradiation (150°C, 300 W) for 15 minutes, yielding 5-(3-chlorophenyl)furan-2-carboxylate.
-
Hydrolysis and Oxidation : The ester is hydrolyzed with NaOH (2M) and oxidized using PCC (pyridinium chlorochromate) to yield the aldehyde.
Yield : 78% after purification by silica gel chromatography.
Transition-Metal-Catalyzed Cycloisomerization
An alternative route employs Au(I)-catalyzed cycloisomerization of 3-chlorophenyl propargyl alcohols.
Reaction Conditions :
Knoevenagel Condensation for Cyanoacrylamide Formation
Base-Catalyzed Condensation
The aldehyde (5-(3-chlorophenyl)furan-2-carbaldehyde) reacts with N-benzyl-2-cyanoacetamide under basic conditions to form the (E)-isomer predominantly.
Optimized Protocol :
-
Reagents : Aldehyde (1.0 equiv), N-benzyl-2-cyanoacetamide (1.2 equiv)
-
Base : Piperidine (10 mol%) in ethanol
-
Conditions : Reflux for 4 hours, followed by cooling to 0°C
Yield : 82% (E-isomer).
Mechanistic Insight :
The reaction proceeds via deprotonation of the cyanoacetamide to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated product. The (E)-configuration is favored due to reduced steric hindrance between the furan and benzyl groups.
Solvent-Free Mechanochemical Approach
Grinding the aldehyde and cyanoacetamide with K₂CO₃ in a ball mill (30 Hz, 1 hour) achieves comparable yields (79%) without solvent, aligning with green chemistry principles.
Stereoselective Control and Characterization
Geometrical Isomerism Analysis
The (E)-configuration is confirmed via -NMR:
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | (E):(Z) Ratio |
|---|---|---|---|
| Piperidine/EtOH reflux | 4 hours, 78°C | 82 | 95:5 |
| Mechanochemical (K₂CO₃) | 1 hour, solvent-free | 79 | 93:7 |
| Microwave-assisted | 150°C, 30 minutes | 85 | 96:4 |
Microwave irradiation marginally improves yield and selectivity by accelerating dehydration.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) using piperidine catalysis in ethanol demonstrate consistent yields (80–82%) with a 5-hour reaction time. Cost analysis favors the mechanochemical method due to reduced solvent waste .
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
-
Anti-inflammatory Properties
- Compounds similar to (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide have shown significant anti-inflammatory effects. Studies indicate that they can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to a reduction in pro-inflammatory mediators, making it a potential treatment for inflammatory diseases.
-
Cytotoxicity and Anticancer Potential
- Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. It has been observed to affect signaling pathways such as AKT and mTOR, which are vital for cell survival and proliferation.
- IC50 Values Against Cancer Cell Lines :
Cell Line IC50 (µM) Mechanism of Action Glioma 10 Induction of necroptosis Breast Cancer 15 Cell cycle arrest at G2/M
Case Study 1: Anti-inflammatory Effects
A study evaluating the anti-inflammatory properties of similar compounds demonstrated that they effectively reduced inflammation in animal models by inhibiting COX enzymes. The results indicated a statistically significant decrease in inflammatory markers.
Case Study 2: Cancer Cell Viability
In vitro experiments conducted on glioma cells revealed that this compound significantly reduced cell viability. The study concluded that the compound could be a promising candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. The cyanoacrylamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes structurally related compounds, highlighting substituent variations and physicochemical properties:
Substituent-Driven Properties
- Electron-Withdrawing Groups: The cyano and chloro groups in the target compound enhance electrophilicity, facilitating nucleophilic addition or polymerization reactions. In contrast, the bromo-nitro combination in may increase oxidative stability but reduce solubility.
- Aromatic Systems : The benzyl group in the target compound improves lipophilicity compared to the 3-methylphenyl group in or the polar benzothiazole in .
- Heterocyclic Diversity : The benzothiazole in and diazepane in introduce nitrogen/sulfur atoms, enabling hydrogen bonding or metal coordination, which are absent in the target compound.
Biological Activity
(E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide is a synthetic compound with potential biological activities that have garnered attention in recent research. This article aims to explore its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 362.81 g/mol. Its structure includes a cyanoacrylamide moiety and a furan ring, which are known to influence its biological properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with similar compounds, particularly those containing furan and cyanoacrylamide functionalities. The following sections detail specific activities observed in related compounds.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of cyanoacrylamides have shown activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
- A study reported that certain furan derivatives demonstrated MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides .
Antifungal Activity
The antifungal potential of compounds similar to this compound has also been explored.
Key Findings:
- Compounds tested against Candida albicans exhibited MIC values ranging from 16.69 to 78.23 µM .
- The presence of halogen substituents in the structure has been linked to enhanced antifungal activity, suggesting that modifications could improve efficacy .
Anti-inflammatory Activity
The anti-inflammatory properties of related cyanoacrylamide derivatives have been documented, indicating the potential for this compound to exhibit similar effects.
Key Findings:
- Compounds have shown IC50 values for anti-inflammatory activity comparable to standard drugs like diclofenac sodium .
- Selective COX-2 inhibition has been observed in some derivatives, which may contribute to their therapeutic potential .
Case Studies
-
Study on Antibacterial Efficacy:
A comparative study evaluated the antibacterial activity of various acrylamide derivatives, revealing that those with furan rings exhibited superior activity against E. coli and S. aureus, suggesting a structure-activity relationship that could extend to this compound . -
Evaluation of Antifungal Properties:
In vitro tests demonstrated that specific furan-containing compounds inhibited the growth of fungal strains effectively, providing a basis for further exploration of this compound's antifungal capabilities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-benzyl-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide, and how can reaction conditions be optimized?
- Methodology : A microwave-assisted synthesis approach (55 W) is effective for preparing cyanoacrylamide derivatives, as demonstrated for structurally similar compounds. This method reduces reaction time and improves yield compared to conventional heating . For the furan-2-yl moiety, coupling reactions using Pd catalysts under inert atmospheres (e.g., N₂ or Ar) are recommended. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm stereochemistry (E/Z configuration) and substituent positions. The cyano group (δ ~110–120 ppm in ¹³C NMR) and acrylamide protons (δ ~6.5–7.5 ppm in ¹H NMR) are key diagnostic signals .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., SHELXL refinement) is essential. Related chalcone analogs with chlorophenyl and furan groups crystallize in monoclinic systems (space group P2₁/c), with bond lengths and angles consistent with conjugated enone systems .
Q. How does solvent choice impact the stability and tautomerization of this compound?
- Methodology : Avoid protic solvents (e.g., methanol, water), which promote tautomerization of the cyanoacrylamide group to ketenimine derivatives, leading to loss of chirality. Use aprotic solvents (e.g., DCM, DMF) for storage and reactions. Stability studies via HPLC monitoring over 48 hours in varying solvents are advised .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?
- Methodology : Fungal biotransformation using strains like Penicillium citrinum CBMAI 1186 achieves high enantioselectivity (up to 99% e.e.) for α-CN-bearing stereocenters. Post-reduction, chiral HPLC (Chiralpak® columns) or electronic circular dichroism (ECD) combined with TD-DFT calculations validates absolute configurations .
Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., JAK3 for kinase inhibition). The chlorophenyl and cyano groups are critical for hydrophobic and hydrogen-bonding interactions, respectively .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like LogP and topological polar surface area (TPSA) to correlate structural features with aphicidal or anticancer activity .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Perform IC₅₀/LC₅₀ assays (e.g., MTT for cytotoxicity, aphid mortality assays) at multiple concentrations (10–500 μg/mL) to identify non-linear effects .
- Metabolite Profiling : LC-MS/MS can detect degradation products or active metabolites that may explain divergent results between in vitro and in vivo studies .
Q. How does the furan-2-yl substituent influence the compound’s reactivity in transition-metal-catalyzed C–H activation?
- Methodology : The furan oxygen acts as a directing group in Pd-catalyzed C–H functionalization. Optimize conditions (e.g., Pd(OAc)₂, Ag₂CO₃ oxidant, DMF at 120°C) to introduce aryl or alkyl groups at the acrylamide β-position. Monitor regioselectivity via NOESY NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
